

# Demethylluvangetin: Investigating a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Demethylluvangetin |           |
| Cat. No.:            | B1163743           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Introduction

**Demethylluvangetin** is a natural coumarin compound that has been isolated from plants such as Toddalia asiatica.[1] As a member of the coumarin family, it belongs to a class of compounds known for a wide range of biological activities. However, it is crucial to note that, to date, there is a significant lack of publicly available scientific literature detailing the specific therapeutic potential, mechanism of action, and experimental data for **Demethylluvangetin**. Most of the available information is limited to chemical databases and suppliers.

This document aims to provide a foundational understanding of **Demethylluvangetin** based on the available chemical information and to offer context by summarizing the activities of structurally related compounds. Due to the absence of specific research, the detailed experimental protocols and quantitative data tables for **Demethylluvangetin** cannot be provided at this time. Instead, we present generalized protocols and workflows relevant to the initial investigation of a novel natural compound for therapeutic potential.

Chemical Properties of Demethylluvangetin



| Property          | Value                                             |
|-------------------|---------------------------------------------------|
| Molecular Formula | C14H12O4                                          |
| Molecular Weight  | 244.24 g/mol                                      |
| IUPAC Name        | 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |
| CAS Number        | 64652-10-4                                        |

(Data sourced from PubChem CID 85917591)[2]

## **Context from Structurally Related Compounds**

While research on **Demethylluvangetin** is sparse, studies on other demethylated flavonoids, such as 5-Demethyltangeretin (5-DTAN), offer insights into potential areas of investigation. 5-DTAN, a polymethoxyflavone found in citrus fruits, has demonstrated significant anti-cancer properties.

Anti-Cancer Activity of 5-Demethyltangeretin (5-DTAN)

Studies on 5-DTAN have shown its efficacy against various cancer cell lines. For instance, in human non-small cell lung cancer (NSCLC) cells, 5-DTAN was found to be significantly more potent than its parent compound, tangeretin.[3]



| Cell Line                 | Compound             | IC50 Value                          | Reference |
|---------------------------|----------------------|-------------------------------------|-----------|
| PC-3 (Prostate<br>Cancer) | 5-Demethyltangeretin | 11.8 μΜ                             | [4][5][6] |
| PC-3 (Prostate<br>Cancer) | 5-Acetylated TAN     | 5.1 μΜ                              | [4][5][6] |
| PC-3 (Prostate<br>Cancer) | Tangeretin           | 17.2 μΜ                             | [4][5][6] |
| A549 (Lung Cancer)        | 5-Demethyltangeretin | Significantly lower than Tangeretin | [3]       |
| H460 (Lung Cancer)        | 5-Demethyltangeretin | Significantly lower than Tangeretin | [3]       |
| H1299 (Lung Cancer)       | 5-Demethyltangeretin | Significantly lower than Tangeretin | [3]       |

The proposed mechanism for 5-DTAN's anti-cancer activity involves the induction of G2/M cell cycle arrest and apoptosis, associated with the upregulation of p53 and p21 and the downregulation of Cdc2 and cyclin B1.[3] Furthermore, an acetylated derivative of 5-DTAN has been shown to enhance its anti-cancer effects and oral bioavailability, suggesting a potential strategy for improving the therapeutic efficacy of related compounds.[4][5][6]

# General Experimental Protocols for Investigating a Novel Compound

The following are generalized protocols that would be suitable for the initial investigation of the therapeutic potential of a compound like **Demethylluvangetin**.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.

 Cell Culture: Culture the desired cancer cell lines (e.g., PC-3, A549, HeLa) in appropriate media and conditions until they reach approximately 80% confluency.



- Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of Demethylluvangetin (e.g., 0.1, 1, 10, 50, 100 μM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited).
- 2. Cell Cycle Analysis (Flow Cytometry)

This protocol helps to determine if the compound induces cell cycle arrest.

- Cell Treatment: Treat cells with Demethylluvangetin at concentrations around its IC<sub>50</sub> value for 24 or 48 hours.
- Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.



3. Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the compound induces programmed cell death.

- Cell Treatment: Treat cells with **Demethylluvangetin** at its IC<sub>50</sub> concentration for a predetermined time (e.g., 24 hours).
- Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

### **Visualizations**

General Structure of a Coumarin Ring System

A diagram of the core benzopyrone structure of coumarins.

Workflow for Screening a Novel Therapeutic Agent





Click to download full resolution via product page

A generalized workflow for the preclinical development of a novel compound.

A Potential Anti-inflammatory Signaling Pathway for Investigation

Based on the activities of related flavonoids, a plausible starting point for investigating the antiinflammatory mechanism of **Demethylluvangetin** would be the NF-kB signaling pathway.





Click to download full resolution via product page

A hypothetical inhibitory effect of **Demethylluvangetin** on the NF-κB pathway.



#### **Conclusion and Future Directions**

While **Demethylluvangetin** remains an understudied natural product, the therapeutic activities of related compounds suggest that it may possess anti-cancer and anti-inflammatory properties. The immediate future for research on this compound should focus on comprehensive in vitro screening to determine its biological activities. Should these initial studies yield promising results, further investigation into its mechanism of action, in vivo efficacy, and safety profile would be warranted. The protocols and workflows outlined here provide a roadmap for the systematic evaluation of **Demethylluvangetin** as a potential therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. 错误页 [amp.chemicalbook.com]
- 2. Demethylluvangetin | C14H12O4 | CID 85917591 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-demethyltangeretin inhibits human non-small cell lung cancer cell growth by inducing G2/M cell cycle arrest and apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Demethylluvangetin: Investigating a Potential Therapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163743#demethylluvangetin-as-a-potential-therapeutic-agent]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com